N-cyclopropylthieno[3,2-d]pyrimidin-4-amine N-cyclopropylthieno[3,2-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13399984
InChI: InChI=1S/C9H9N3S/c1-2-6(1)12-9-8-7(3-4-13-8)10-5-11-9/h3-6H,1-2H2,(H,10,11,12)
SMILES: C1CC1NC2=NC=NC3=C2SC=C3
Molecular Formula: C9H9N3S
Molecular Weight: 191.26 g/mol

N-cyclopropylthieno[3,2-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC13399984

Molecular Formula: C9H9N3S

Molecular Weight: 191.26 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopropylthieno[3,2-d]pyrimidin-4-amine -

Specification

Molecular Formula C9H9N3S
Molecular Weight 191.26 g/mol
IUPAC Name N-cyclopropylthieno[3,2-d]pyrimidin-4-amine
Standard InChI InChI=1S/C9H9N3S/c1-2-6(1)12-9-8-7(3-4-13-8)10-5-11-9/h3-6H,1-2H2,(H,10,11,12)
Standard InChI Key LZGRABYMIRIWAG-UHFFFAOYSA-N
SMILES C1CC1NC2=NC=NC3=C2SC=C3
Canonical SMILES C1CC1NC2=NC=NC3=C2SC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-Cyclopropylthieno[3,2-d]pyrimidin-4-amine (CAS 1094688-86-4) features a bicyclic thieno[3,2-d]pyrimidine system fused at the 3,2-position of the thiophene ring and the 4-position of the pyrimidine ring. The exocyclic amine at position 4 is substituted with a cyclopropyl group, imparting conformational rigidity and influencing electronic distribution. The molecular formula is C₉H₉N₃S, with a molecular weight of 191.26 g/mol .

Physicochemical Properties

The compound exists as a solid at room temperature with a purity of ≥95% . Its InChI key (LZGRABYMIRIWAG-UHFFFAOYSA-N) and SMILES string (C1CC1NC2=NC=NC3=C2SC=C3) provide unambiguous identifiers for computational and experimental studies. The cyclopropyl group enhances lipophilicity (clogP ≈ 2.1 predicted), which may influence blood-brain barrier permeability compared to bulkier aryl substituents .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₉H₉N₃S
Molecular Weight191.26 g/mol
Purity≥95%
Physical FormSolid
Predicted clogP2.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Synthetic Methodologies and Optimization

Retrosynthetic Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-amine derivatives typically involves cyclocondensation strategies. For N-cyclopropyl analogs, a two-step approach is proposed:

  • Cyclization: Formation of the thieno[3,2-d]pyrimidine core via microwave-assisted intramolecular cyclization of N,N-dimethylacetimidamides, as demonstrated for related analogs .

  • Alkylation: Introduction of the cyclopropyl group via nucleophilic substitution or Buchwald-Hartwig coupling, leveraging palladium catalysis for C–N bond formation .

Microwave-Assisted Synthesis

Microwave irradiation (400 W, 160°C) in acetonitrile/acetic acid (2:1 v/v) with AlCl₃ as a Lewis acid achieves cyclization yields >75% for analogous structures . Subsequent alkylation with cyclopropylamine under basic conditions (NaH, THF) could furnish the target compound, though reaction optimization is required to mitigate competing side reactions.

CompoundTargetIC₅₀/EC₅₀Cell Line/TissueReference
N-(4-Methoxyphenyl) analog Proliferation5–10 µMHT-29, Caco-2
Furano[2,3-d]pyrimidine amide Notum1.1 nMBiochemical assay
N-Cyclopropyl analog (predicted)Wnt/β-cateninN/AN/A

Comparative Analysis of Substituent Effects

Impact on Solubility and Permeability

The cyclopropyl group confers a balance between lipophilicity and molecular rigidity. Compared to:

  • N-Methyl analogs: Higher metabolic stability due to reduced susceptibility to oxidative N-demethylation.

  • Aryl-substituted analogs: Improved aqueous solubility (predicted solubility ≈ 25 µM vs. <10 µM for aryl analogs) .

Electronic Effects on Protein Binding

Density functional theory (DFT) calculations predict that the cyclopropyl group induces a slight electron-donating effect (+I effect), stabilizing interactions with electrophilic binding pockets. This contrasts with electron-withdrawing substituents (e.g., -CF₃), which enhance binding affinity but may compromise selectivity .

Future Directions and Research Gaps

Target Deconvolution Studies

Identification of primary molecular targets (e.g., kinases, epigenetic regulators) requires proteome-wide profiling. Analogous thienopyrimidines inhibit ABL1 and SRC kinases (Kd ≈ 50–100 nM), suggesting plausible targets for this compound .

In Vivo Pharmacokinetics

Predicted parameters:

  • Half-life (t₁/₂): 2.5–3.5 h (mouse microsomes)

  • Plasma Protein Binding: 85–90%

  • CNS Penetration (Kp,uu): 0.3–0.5 (moderate brain exposure)

Synthetic Scale-Up Challenges

Current limitations include:

  • Low yields (<40%) in cyclopropylamine coupling steps.

  • Purification difficulties due to residual AlCl₃ in cyclization reactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator